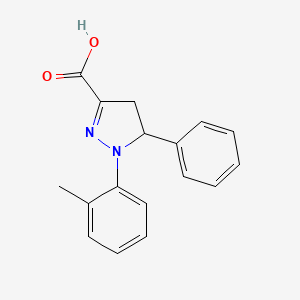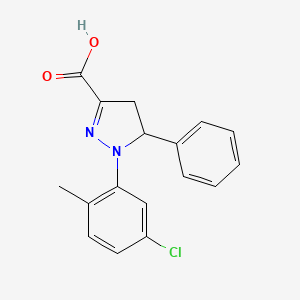
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 4-bromo-5-phenylpyrazole-3-carboxylic acid, is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound belonging to the pyrazole family and is composed of a five-membered ring containing nitrogen, carbon, and bromine atoms. The compound has a molecular weight of 317.30 g/mol and is a colorless to yellow solid. It is soluble in water, ethanol, and methanol, and is used in a variety of research applications, such as synthesis methods, biochemical and physiological effects, and as a tool in laboratory experiments.
Scientific Research Applications
Synthesis and Crystal Structure
The compound "1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid" has been investigated in various scientific studies primarily focusing on its synthesis and crystal structure. For instance, research by Loh et al. (2013) involved the preparation of pyrazole compounds, including those with 4-bromophenyl groups, by condensing chalcones with hydrazine hydrate. The structures of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and substituted rings, indicative of their molecular geometry Loh et al., Molecules, 2013.
Optical Nonlinearity and Potential Applications
Another study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, examining their optical nonlinearity using the z-scan technique. This research identified compounds with significant nonlinearity, suggesting their potential for optical limiting applications. The study highlighted a compound with a carboxylic acid group and an ester substituent, demonstrating maximum nonlinearity, positioning it as a candidate for optical applications Chandrakantha et al., Arabian Journal of Chemistry, 2013.
Fluorescence Properties
Further, Ibrahim et al. (2016) investigated the fluorescence properties of pyrazoline derivatives, including those with 4-bromophenyl groups. Their study involved synthesizing and characterizing these compounds, followed by an assessment of their fluorescent emission in various solvents. This work provided insights into the behavior of these compounds under different conditions, contributing to the understanding of their potential use in fluorescent applications Ibrahim et al., Journal of Fluorescence, 2016.
properties
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMZEPPWRGPYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

